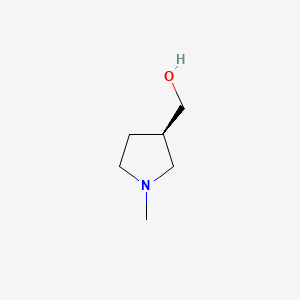

(R)-(1-Methylpyrrolidin-3-yl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R)-(1-Methylpyrrolidin-3-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.176. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

It is known that alcohols, in general, can interact with a variety of targets in the body, including enzymes and receptors .

Mode of Action

The mode of action of ®-(1-Methylpyrrolidin-3-yl)methanol is likely to involve its interaction with these targets, leading to changes in their activity. For instance, alcohols can act as agonists or antagonists at certain receptors, modulating their function . They can also interact with enzymes, potentially altering metabolic pathways .

Biochemical Pathways

Alcohols are known to be metabolized primarily in the liver, undergoing oxidation to form aldehydes and then further oxidation to form carboxylic acids . This process involves enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase .

Pharmacokinetics

Alcohols are generally rapidly absorbed from the gastrointestinal tract and distributed throughout the body . They are primarily metabolized in the liver, with small quantities also removed by renal and pulmonary elimination .

Result of Action

The metabolism of alcohols can lead to the production of reactive metabolites, such as acetaldehyde, which can have various effects on cells and tissues .

Action Environment

The action, efficacy, and stability of ®-(1-Methylpyrrolidin-3-yl)methanol can be influenced by various environmental factors. For instance, the presence of other substances, such as other alcohols or drugs, can affect its metabolism and action . Additionally, factors such as pH and temperature can influence the stability of the compound .

Biologische Aktivität

(R)-(1-Methylpyrrolidin-3-yl)methanol, also known as (R)-MPM, is a chiral organic compound with the molecular formula C₆H₁₃NO and a molecular weight of approximately 115.17 g/mol. This compound has garnered interest in medicinal chemistry due to its unique structural features, including a primary alcohol group and a chiral amine, which suggest potential biological activities and applications in drug development.

- Molecular Formula : C₆H₁₃NO

- Molecular Weight : 115.17 g/mol

- Chirality : The (R) configuration of the compound enhances its interaction with biological systems, particularly in pharmacodynamics and pharmacokinetics.

Biological Activities

Research into the biological activities of this compound highlights several potential therapeutic applications:

- Antimicrobial Activity : Preliminary studies suggest that (R)-MPM exhibits antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics.

- Neuroprotective Effects : The compound's structure allows for interactions with neurotransmitter systems, indicating potential neuroprotective effects that could be beneficial in treating neurodegenerative diseases.

- Anti-Tubercular Properties : Recent patents have identified (R)-MPM derivatives as potential anti-tubercular agents, showcasing its efficacy against Mycobacterium tuberculosis .

The biological activity of this compound is thought to be mediated through several mechanisms:

- Enzyme Inhibition : The primary alcohol group may participate in enzyme-substrate interactions, potentially inhibiting key metabolic pathways in pathogens.

- Receptor Modulation : As a chiral amine, (R)-MPM may selectively bind to neurotransmitter receptors, influencing synaptic transmission and neuroplasticity.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of (R)-MPM against various bacterial strains. The results indicated that the compound exhibited significant inhibition against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic Comparison |

|---|---|---|

| Staphylococcus aureus | 32 | Penicillin: 16 |

| Escherichia coli | 64 | Ampicillin: 64 |

Neuroprotective Potential

In vitro studies using neuronal cell lines demonstrated that (R)-MPM could reduce oxidative stress markers and promote cell survival under conditions mimicking neurodegeneration. This suggests potential for therapeutic applications in diseases like Alzheimer's or Parkinson's.

Synthesis and Accessibility

This compound can be synthesized through various methods, including:

- Chiral Pool Synthesis : Utilizing naturally occurring chiral compounds as starting materials.

- Asymmetric Synthesis : Employing catalysts to achieve enantioselectivity in reactions leading to (R)-MPM.

These methods underscore the compound's accessibility for research and application in medicinal chemistry.

Eigenschaften

IUPAC Name |

[(3R)-1-methylpyrrolidin-3-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-3-2-6(4-7)5-8/h6,8H,2-5H2,1H3/t6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPWMWLAPRVMNBN-ZCFIWIBFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H](C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20653198 |

Source

|

| Record name | [(3R)-1-Methylpyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210935-33-3 |

Source

|

| Record name | [(3R)-1-Methylpyrrolidin-3-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20653198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.